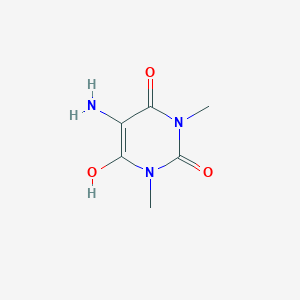
9H-purine,6-(1-piperidinyl)-9-b-d-ribofuranosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-purine,6-(1-piperidinyl)-9-b-d-ribofuranosyl- is a compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-purine,6-(1-piperidinyl)-9-b-d-ribofuranosyl- typically involves the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution reactions, often using piperidine as the nucleophile.
Attachment of the Ribofuranosyl Moiety: The ribofuranosyl group is attached through glycosylation reactions, where a ribose derivative reacts with the purine ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the piperidinyl group, potentially converting it to a secondary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted purines, oxidized derivatives, and reduced amine compounds.
Aplicaciones Científicas De Investigación
9H-purine,6-(1-piperidinyl)-9-b-d-ribofuranosyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 9H-purine,6-(1-piperidinyl)-9-b-d-ribofuranosyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in nucleotide metabolism and signaling pathways.
Pathways Involved: It may influence pathways related to DNA and RNA synthesis, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
6-(piperidin-1-yl)-9H-purine: Similar structure but lacks the ribofuranosyl moiety.
6-(piperidin-1-yl)-7H-purine: Another structural isomer with different positioning of the nitrogen atoms.
6-(piperidin-1-yl)-9H-purin: A closely related compound with slight variations in the purine ring.
Uniqueness
The presence of the ribofuranosyl moiety in 9H-purine,6-(1-piperidinyl)-9-b-d-ribofuranosyl- distinguishes it from other similar compounds, potentially enhancing its biological activity and making it a valuable molecule for research and therapeutic applications.
Propiedades
Número CAS |
41552-92-5 |
|---|---|
Fórmula molecular |
C15H21N5O4 |
Peso molecular |
335.36 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-5-(6-piperidin-1-ylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O4/c21-6-9-11(22)12(23)15(24-9)20-8-18-10-13(16-7-17-14(10)20)19-4-2-1-3-5-19/h7-9,11-12,15,21-23H,1-6H2 |
Clave InChI |
KCBJCVNQLADGGM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


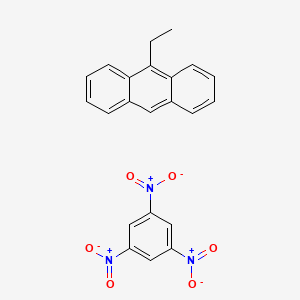
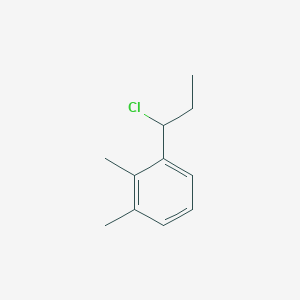
![4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14010889.png)

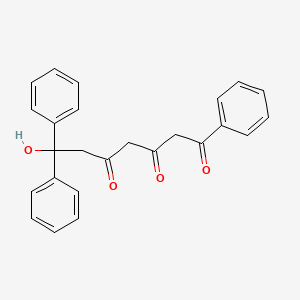
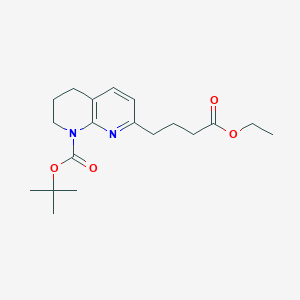
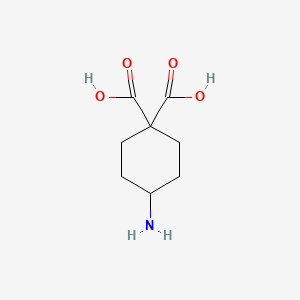
![ethyl 4-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B14010912.png)
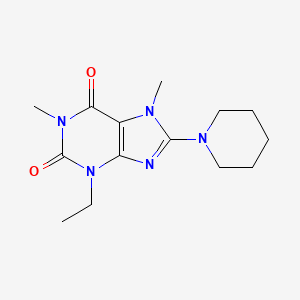
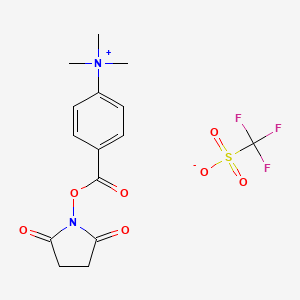
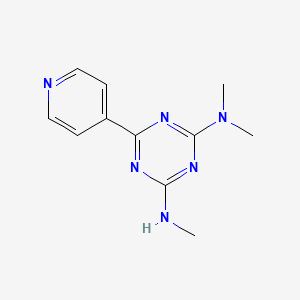
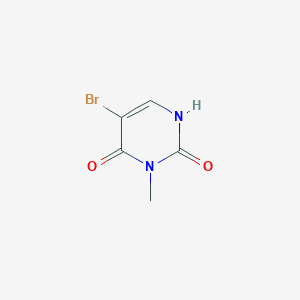
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14010938.png)
